molecular formula C13H14N4O2S B11099833 5-{[2-(3,4-dimethylphenyl)hydrazinyl]methylidene}-2-thioxodihydropyrimidine-4,6(1H,5H)-dione

5-{[2-(3,4-dimethylphenyl)hydrazinyl]methylidene}-2-thioxodihydropyrimidine-4,6(1H,5H)-dione

Cat. No.: B11099833
M. Wt: 290.34 g/mol
InChI Key: VUEBMZJYDWLEML-MKMNVTDBSA-N
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Description

5-{[2-(3,4-DIMETHYLPHENYL)HYDRAZINO]METHYLENE}-2-THIOXODIHYDRO-4,6(1H,5H)-PYRIMIDINEDIONE is a complex organic compound with a molecular formula of C12H12N4O2S It is known for its unique structure, which includes a hydrazino group attached to a dimethylphenyl ring, and a thioxodihydropyrimidinedione core

Preparation Methods

The synthesis of 5-{[2-(3,4-DIMETHYLPHENYL)HYDRAZINO]METHYLENE}-2-THIOXODIHYDRO-4,6(1H,5H)-PYRIMIDINEDIONE typically involves the reaction of 3,4-dimethylphenylhydrazine with a suitable aldehyde or ketone, followed by cyclization and thionation steps. The reaction conditions often include the use of acidic or basic catalysts, and the process may be carried out under reflux or at elevated temperatures to ensure complete conversion of reactants to the desired product .

Chemical Reactions Analysis

This compound undergoes various types of chemical reactions, including:

    Oxidation: It can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can yield hydrazine derivatives.

    Substitution: The hydrazino group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines and alcohols. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

5-{[2-(3,4-DIMETHYLPHENYL)HYDRAZINO]METHYLENE}-2-THIOXODIHYDRO-4,6(1H,5H)-PYRIMIDINEDIONE has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent in various diseases.

    Industry: It is used in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of 5-{[2-(3,4-DIMETHYLPHENYL)HYDRAZINO]METHYLENE}-2-THIOXODIHYDRO-4,6(1H,5H)-PYRIMIDINEDIONE involves its interaction with specific molecular targets, such as enzymes and receptors. The hydrazino group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modulation of their activity. The thioxodihydropyrimidinedione core may also interact with DNA or other biomolecules, contributing to its biological effects .

Comparison with Similar Compounds

Similar compounds include:

    3,4-Dimethylphenylhydrazine: A precursor in the synthesis of the target compound.

    1,4-Dimethyl-2,6-dioxo-1,2,5,6-tetrahydro-3-pyridinecarbonitrile: Shares structural similarities but differs in functional groups.

    N,N-Dimethylhydrazine: Another hydrazine derivative with different applications.

The uniqueness of 5-{[2-(3,4-DIMETHYLPHENYL)HYDRAZINO]METHYLENE}-2-THIOXODIHYDRO-4,6(1H,5H)-PYRIMIDINEDIONE lies in its specific combination of functional groups, which confer distinct chemical and biological properties .

Properties

Molecular Formula

C13H14N4O2S

Molecular Weight

290.34 g/mol

IUPAC Name

5-[(E)-[(3,4-dimethylphenyl)hydrazinylidene]methyl]-6-hydroxy-2-sulfanylidene-1H-pyrimidin-4-one

InChI

InChI=1S/C13H14N4O2S/c1-7-3-4-9(5-8(7)2)17-14-6-10-11(18)15-13(20)16-12(10)19/h3-6,17H,1-2H3,(H3,15,16,18,19,20)/b14-6+

InChI Key

VUEBMZJYDWLEML-MKMNVTDBSA-N

Isomeric SMILES

CC1=C(C=C(C=C1)N/N=C/C2=C(NC(=S)NC2=O)O)C

Canonical SMILES

CC1=C(C=C(C=C1)NN=CC2=C(NC(=S)NC2=O)O)C

Origin of Product

United States

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